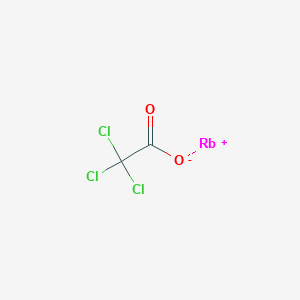
Rubidium Trichloroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A strong acid used as a protein precipitant in clinical chemistry and also as a caustic for removing warts.
Aplicaciones Científicas De Investigación
Biochemical Analysis
Rubidium trichloroacetate is recognized for its utility in biochemical assays, particularly in the separation and analysis of nucleic acids. Its aqueous solutions allow for the buoyant banding of both native and denatured DNA at neutral pH, facilitating the study of DNA properties and interactions.
Density Gradient Centrifugation
- Application : RbTCA is employed in density gradient centrifugation to isolate and purify plasmids from bacterial cultures.
- Case Study : A study demonstrated the successful isolation of plasmids from Bacteroides fragilis using RbTCA, showcasing its effectiveness in molecular biology techniques .
Molecular Biology Applications
The compound's ability to stabilize nucleic acid structures makes it valuable in various molecular biology applications.
RNA:DNA Hybrid Stability
- Observation : Research indicates that RNA:DNA hybrids exhibit greater stability than DNA:DNA duplexes when analyzed in trichloroacetate solvents, including RbTCA. This property can be exploited in designing experiments that require stable nucleic acid interactions .
Protein Denaturation Studies
- Research Insight : RbTCA has been used to assess protein denaturation processes, providing insights into the stability and folding mechanisms of proteins under different conditions.
Therapeutic Applications
Emerging studies suggest potential therapeutic roles for this compound, particularly in metabolic disorders and cancer treatment.
Modulation of Metabolic Pathways
- Mechanism : RbTCA may influence mitochondrial function and promote apoptosis in cancer cells, similar to its structural analogs like dichloroacetate. This suggests a pathway for developing treatments targeting metabolic dysregulation in tumors.
Case Study on Cancer Treatment
- Findings : In experimental models, RbTCA administration led to significant changes in metabolic pathways associated with cancer cell survival, indicating its potential as an adjunct therapy in oncology.
Environmental Impact and Persistence
Understanding the environmental implications of this compound is crucial for assessing its broader applications.
Soil Persistence
- Research indicates that RbTCA can remain active across various soil types, impacting microbial communities. This raises concerns about ecological balance when used extensively in agricultural or industrial contexts.
Data Tables
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Biochemical Analysis | Density Gradient Centrifugation | Effective isolation of plasmids from bacteria |
| Molecular Biology | Stability of RNA:DNA hybrids | Greater stability observed compared to DNA duplexes |
| Therapeutic Applications | Cancer treatment modulation | Promotes apoptosis in cancer cell models |
| Environmental Impact | Soil persistence assessment | Affects microbial communities |
Propiedades
Fórmula molecular |
C2Cl3O2R |
|---|---|
Peso molecular |
247.84 g/mol |
Nombre IUPAC |
rubidium(1+);2,2,2-trichloroacetate |
InChI |
InChI=1S/C2HCl3O2.Rb/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 |
Clave InChI |
JJNDGUKMSFVFQT-UHFFFAOYSA-M |
SMILES canónico |
C(=O)(C(Cl)(Cl)Cl)[O-].[Rb+] |
Sinónimos |
Acid, Trichloroacetic Acide trichloracetique Rubidium Trichloroacetate Sodium Trichloroacetate trichloracetique, Acide Trichloroacetate, Rubidium Trichloroacetate, Sodium Trichloroacetic Acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















